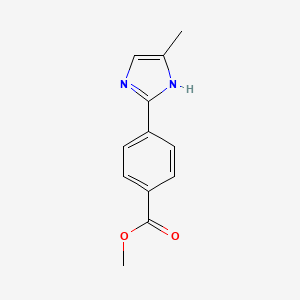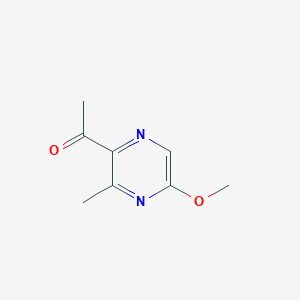![molecular formula C11H15N3O B13907984 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole moiety is known for its biological activity, making derivatives like this compound valuable in drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-phenylenediamine with 3-(methylamino)propylamine under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
作用机制
The mechanism of action of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .
相似化合物的比较
Similar Compounds
3-(methylamino)propylamine: A simpler amine that can be used as a precursor in the synthesis of more complex benzimidazole derivatives.
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride: A closely related compound with similar structural features but different physicochemical properties.
Uniqueness
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique biological and chemical properties
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H15N3O/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15) |
InChI 键 |
OBLTVDGEBVDCNS-UHFFFAOYSA-N |
规范 SMILES |
CNCCCN1C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)


![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)




